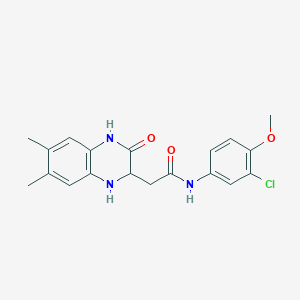![molecular formula C20H15F3N4O2S2 B6420626 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 881939-71-5](/img/structure/B6420626.png)
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide” is a chemical of interest in medicinal chemistry . It has a molecular formula of C17H14F3N3O2S and an average mass of 381.372 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, a thiazole ring, and a benzenesulfonamide group . The specific 3D structure and stereochemistry are not provided in the available resources.Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been associated with diverse biological activities .
Mode of Action
It is likely that the compound interacts with its targets through a complex mechanism involving the formation of intermediate anions .
Biochemical Pathways
Related compounds have been found to influence lipid metabolism, specifically the generation of lipid-poor particles from high-density lipoprotein .
Pharmacokinetics
It has been observed that similar compounds can be consumed within two hours . This suggests that F3173-0032 may have a relatively short half-life, which could impact its bioavailability.
Result of Action
Compounds with similar structures have shown promising antibacterial activity .
Action Environment
The action, efficacy, and stability of F3173-0032 can be influenced by various environmental factors. For instance, the diastereoselectivity of similar compounds has been modeled at the DFT/B3LYP/6-31G (d,p) level , suggesting that the compound’s action may be sensitive to changes in the molecular environment.
Propiedades
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S2/c1-12-10-17(16-7-2-13(20(21,22)23)11-18(16)25-12)26-14-3-5-15(6-4-14)31(28,29)27-19-24-8-9-30-19/h2-11H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAQHKNIVZQCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6420549.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B6420555.png)
![2-(2-{[(5E)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6420562.png)
![(5Z)-3-[(furan-2-yl)methyl]-5-({2-[(2-methoxyethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6420566.png)
![2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6420577.png)
![2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6420582.png)

![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6420589.png)
![(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6420590.png)
![4-chloro-3-(morpholine-4-sulfonyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6420601.png)
![4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420603.png)
![2,4-diethyl 5-[4-chloro-3-(pyrrolidine-1-sulfonyl)benzamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B6420611.png)
![2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6420617.png)
![ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate](/img/structure/B6420618.png)